
2,4-Dichloro-6-(phenylmethyl)-benzenepropanal
Übersicht
Beschreibung
2,4-Dichloro-6-(phenylmethyl)-benzenepropanal, also known as DCFH-DA, is a chemical compound used in various scientific research applications. It is a fluorescent probe that is used to measure reactive oxygen species (ROS) levels in cells. ROS are highly reactive molecules that can cause damage to cells, and their levels are often elevated in various diseases. DCFH-DA is a valuable tool for researchers studying the role of ROS in disease and for developing potential treatments.
Wirkmechanismus
2,4-Dichloro-6-(phenylmethyl)-benzenepropanal is a non-fluorescent compound that is taken up by cells and converted into DCFH by intracellular esterases. DCFH is then oxidized by ROS to form the highly fluorescent compound 2',7'-dichlorofluorescein (DCF). The fluorescence intensity of DCF is proportional to the levels of ROS in the cell, allowing researchers to measure ROS levels using a fluorescence microscope or plate reader.
Biochemical and Physiological Effects:
2,4-Dichloro-6-(phenylmethyl)-benzenepropanal is a relatively non-toxic compound that does not have any significant biochemical or physiological effects on cells. However, the oxidation of DCFH to DCF by ROS can cause cellular damage and apoptosis if ROS levels are too high.
Vorteile Und Einschränkungen Für Laborexperimente
2,4-Dichloro-6-(phenylmethyl)-benzenepropanal is a highly sensitive and specific probe for measuring ROS levels in cells. It is relatively easy to use and can be measured using a fluorescence microscope or plate reader. However, 2,4-Dichloro-6-(phenylmethyl)-benzenepropanal has some limitations in lab experiments. It is not specific to any particular ROS species and can be oxidized by other reactive species, such as peroxynitrite. Additionally, 2,4-Dichloro-6-(phenylmethyl)-benzenepropanal is not membrane permeable, so it cannot be used to measure ROS levels in intracellular compartments.
Zukünftige Richtungen
There are several potential future directions for research involving 2,4-Dichloro-6-(phenylmethyl)-benzenepropanal. One area of research is the development of more specific probes for measuring ROS levels in cells. Researchers are also exploring the use of 2,4-Dichloro-6-(phenylmethyl)-benzenepropanal in combination with other probes to measure multiple ROS species simultaneously. Additionally, there is ongoing research into the role of ROS in various diseases, and 2,4-Dichloro-6-(phenylmethyl)-benzenepropanal will likely continue to be a valuable tool for studying the effects of ROS on cellular function and disease development.
Wissenschaftliche Forschungsanwendungen
2,4-Dichloro-6-(phenylmethyl)-benzenepropanal is primarily used as a fluorescent probe to measure ROS levels in cells. ROS play a critical role in various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. By measuring ROS levels in cells, researchers can better understand the role of ROS in disease development and progression. 2,4-Dichloro-6-(phenylmethyl)-benzenepropanal is also used to study the effects of antioxidants on ROS levels and to develop potential treatments for diseases associated with elevated ROS levels.
Eigenschaften
IUPAC Name |
3-(2-benzyl-4,6-dichlorophenyl)propanal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2O/c17-14-10-13(9-12-5-2-1-3-6-12)15(7-4-8-19)16(18)11-14/h1-3,5-6,8,10-11H,4,7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSTWJULEQCHNPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C(=CC(=C2)Cl)Cl)CCC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-6-(phenylmethyl)-benzenepropanal | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![beta-D-Glucopyranoside, ethyl 2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-4,6-O-[(R)-phenylmethylene]-1-thio-](/img/structure/B3318322.png)
![6-Chlorothieno[2,3-b]pyridin-4-ol](/img/structure/B3318341.png)
![4,6-Dimethoxythieno[2,3-b]pyridine](/img/structure/B3318342.png)
![(3R,4S)-1-Azabicyclo[2.2.1]heptan-3-amine](/img/structure/B3318343.png)
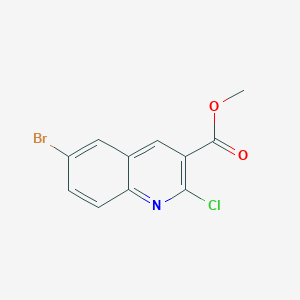
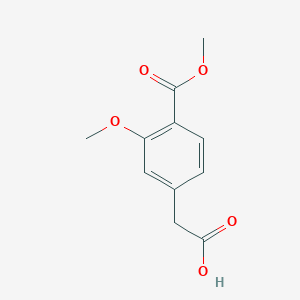

![methyl 10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxylate](/img/structure/B3318370.png)
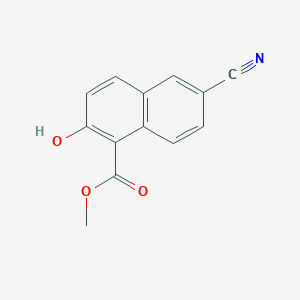
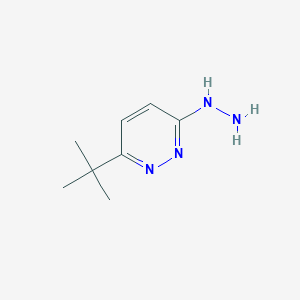
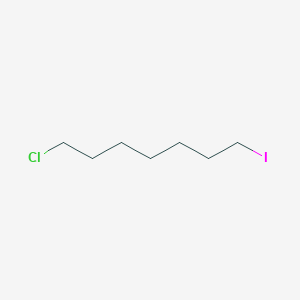
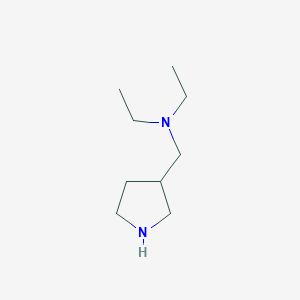
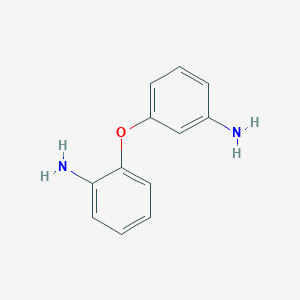
![[(1R,3R,7R,9S)-8-Benzoyloxy-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl] benzoate](/img/structure/B3318415.png)